molecular formula C9H19BrN2O B15358774 N-(2-aminoethyl)-2-bromo-N-pentan-3-ylacetamide

N-(2-aminoethyl)-2-bromo-N-pentan-3-ylacetamide

Cat. No.: B15358774
M. Wt: 251.16 g/mol
InChI Key: UAJJTBNOAOGCIF-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-2-bromo-N-pentan-3-ylacetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a bromine atom, an aminoethyl group, and a pentan-3-yl group attached to an acetamide backbone.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2-bromo-N-pentan-3-ylacetamide and ethylenediamine.

  • Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide at a temperature range of 0°C to 25°C.

  • Catalysts: A catalyst such as triethylamine may be used to facilitate the reaction.

Industrial Production Methods:

  • Batch Process: The compound can be produced in a batch process where the reactants are mixed in a reactor, and the reaction is allowed to proceed under controlled conditions.

  • Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form corresponding oxo-compounds.

  • Reduction: Reduction reactions can be performed to reduce the bromine atom to hydrogen.

  • Substitution: Nucleophilic substitution reactions can occur at the bromine atom.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

  • Substitution: Nucleophiles such as sodium iodide or potassium cyanide can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Corresponding oxo-compounds.

  • Reduction Products: Compounds with reduced bromine atoms.

  • Substitution Products: Compounds with substituted bromine atoms.

Scientific Research Applications

Chemistry: The compound can be used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Biology: It may serve as a reagent in biochemical assays or as a building block for bioactive molecules. Medicine: Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(2-Aminoethyl)-2-bromo-N-pentan-3-ylacetamide exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved would vary based on the specific biological system and the intended use of the compound.

Comparison with Similar Compounds

  • N-(2-Aminoethyl)acetamide: Similar structure but lacks the bromine atom.

  • N-(2-Aminoethyl)-2-chloro-N-pentan-3-ylacetamide: Similar but with a chlorine atom instead of bromine.

  • N-(2-Aminoethyl)-2-iodo-N-pentan-3-ylacetamide: Similar but with an iodine atom instead of bromine.

This compound's versatility and unique properties make it a valuable subject of study and application in various scientific and industrial fields. Further research and development could uncover even more uses and benefits.

Properties

Molecular Formula

C9H19BrN2O

Molecular Weight

251.16 g/mol

IUPAC Name

N-(2-aminoethyl)-2-bromo-N-pentan-3-ylacetamide

InChI

InChI=1S/C9H19BrN2O/c1-3-8(4-2)12(6-5-11)9(13)7-10/h8H,3-7,11H2,1-2H3

InChI Key

UAJJTBNOAOGCIF-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)N(CCN)C(=O)CBr

Origin of Product

United States

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